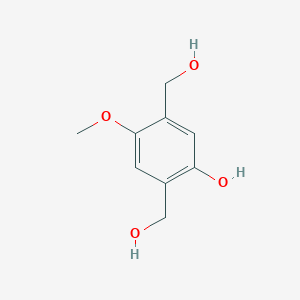
2,5-Bis(hydroxymethyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxymethyl groups and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)-4-methoxyphenol typically involves the hydroxymethylation of 4-methoxyphenol. One common method is the reaction of 4-methoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further hydroxymethylated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(hydroxymethyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(hydroxymethyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups but a different aromatic core.
4-Methoxyphenol: A simpler phenol derivative with only a methoxy group.
2,5-Dimethylfuran: A furan derivative with methyl groups instead of hydroxymethyl groups.
Uniqueness
2,5-Bis(hydroxymethyl)-4-methoxyphenol is unique due to the combination of hydroxymethyl and methoxy groups on a phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
91481-36-6 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2,5-bis(hydroxymethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H12O4/c1-13-9-3-6(4-10)8(12)2-7(9)5-11/h2-3,10-12H,4-5H2,1H3 |
Clave InChI |
JEXILGDRQACRTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
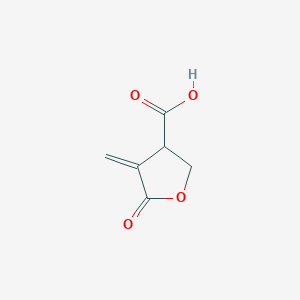
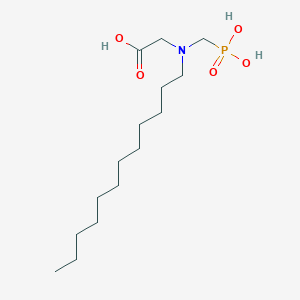
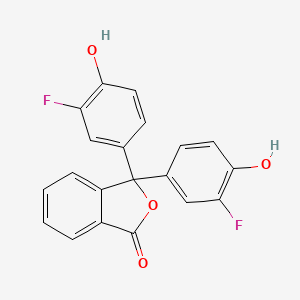

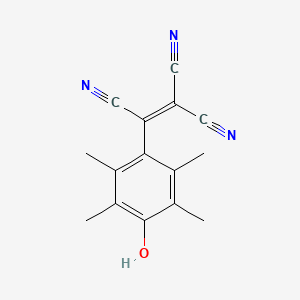
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
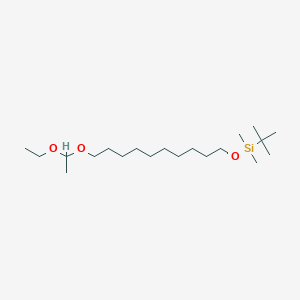
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
